molecular formula C7H15NO3 B13753632 Hydroxycarbamic acid hexyl ester CAS No. 592-70-1

Hydroxycarbamic acid hexyl ester

Katalognummer: B13753632
CAS-Nummer: 592-70-1
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: XDRRRJZZMBWXHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxycarbamic acid hexyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are found in various natural and synthetic products. This particular ester is characterized by its hexyl group attached to the hydroxycarbamic acid moiety, making it a unique compound with specific properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxycarbamic acid hexyl ester can be synthesized through the esterification of hydroxycarbamic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.

Major Products Formed:

    Hydrolysis: Hydroxycarbamic acid and hexanol.

    Reduction: Hexanol and hydroxycarbamic acid derivatives.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Wissenschaftliche Forschungsanwendungen

Hydroxycarbamic acid hexyl ester finds applications in various fields of scientific research:

Wirkmechanismus

The mechanism of action of hydroxycarbamic acid hexyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The ester bond can be hydrolyzed in biological systems, releasing hydroxycarbamic acid and hexanol, which may exert their effects through different pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Methyl carbamate: Another ester of carbamic acid with a methyl group.

    Ethyl carbamate: An ester with an ethyl group, known for its presence in fermented foods and beverages.

    Butyl carbamate: An ester with a butyl group, used in various industrial applications.

Uniqueness: Hydroxycarbamic acid hexyl ester is unique due to its hexyl group, which imparts specific physical and chemical properties.

Eigenschaften

CAS-Nummer

592-70-1

Molekularformel

C7H15NO3

Molekulargewicht

161.20 g/mol

IUPAC-Name

hexyl N-hydroxycarbamate

InChI

InChI=1S/C7H15NO3/c1-2-3-4-5-6-11-7(9)8-10/h10H,2-6H2,1H3,(H,8,9)

InChI-Schlüssel

XDRRRJZZMBWXHF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.